

Application Notes and Protocols: Characterization of Nickel Silicide Films using XRD and TEM

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Compound of Interest

Compound Name: Nickel;silicon

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This document provides detailed application notes and protocols for the characterization of nickel silicide thin films using X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM). Nickel silicide films are crucial components in modern microelectronics, and their structural and morphological properties, which are highly dependent on fabrication conditions, dictate their performance. Accurate characterization of these films is therefore essential for process optimization and quality control.

Introduction

Nickel silicides, existing in several phases such as nickel-rich silicides (e.g., Ni_2Si), nickel monosilicide (NiSi), and silicon-rich silicides (e.g., NiSi_2), are formed by the thermal reaction of a thin nickel film with a silicon substrate.[1] The desired NiSi phase is favored for its low electrical resistivity, low silicon consumption, and good thermal stability.[2][3] However, the formation of other phases can be detrimental to device performance.

XRD is a powerful non-destructive technique used to identify the crystalline phases present in the film, determine their crystallographic orientation (texture), and evaluate crystalline quality through parameters like crystallite size and strain.[2] TEM provides high-resolution real-space imaging of the film's microstructure, including grain size and morphology, film thickness, and

the quality of the silicide/silicon interface.^[4] In conjunction, these two techniques offer a comprehensive understanding of the nickel silicide film's properties.

Quantitative Data Summary

The following tables summarize key quantitative data for the most common nickel silicide phases.

Table 1: Crystal Structure and Lattice Parameters of Common Nickel Silicide Phases.

Phase	Crystal Structure	Space Group	a (nm)	b (nm)	c (nm)
Ni ₂ Si	Orthorhombic	Pnma	0.502	0.374	0.708
NiSi	Orthorhombic	Pnma	0.519	0.333	0.5628
NiSi ₂	Cubic (Fluorite)	Fm-3m	0.5406	-	-

Data sourced from Wikipedia.^[5]

Table 2: Characteristic XRD Peaks for Nickel Silicide Phases (Cu K α radiation).

Phase	2 θ (°)	Miller Indices (hkl)
Ni ₂ Si	~31.8	(013)
~33.0	(112)	
~44.7	(121)	
~47.3	(020)	
~52.1	(114)	
NiSi	~31.6	(112)
~34.2	(211)	
~36.1	(202)	
~45.7	(213)	
~47.0	(114)	
NiSi ₂	~28.6	(111)
~47.4	(220)	
~56.3	(311)	

Note: Peak positions can vary slightly due to strain and instrumental factors. These values are approximate and should be used as a guide.[\[6\]](#)[\[7\]](#)

Experimental Protocols

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases present in the nickel silicide film and assess their crystallographic texture.

Materials and Equipment:

- Nickel silicide film on a silicon substrate
- X-ray diffractometer with Cu K α radiation source ($\lambda = 0.15406$ nm)

- Sample holder
- Data acquisition and analysis software

Protocol:

- Sample Preparation:
 - Carefully mount the nickel silicide film sample on the XRD sample holder. Ensure the film surface is flat and level.[\[8\]](#)
- Instrument Setup:
 - Use a standard Bragg-Brentano geometry for phase identification.[\[9\]](#)
 - For thin films, a grazing incidence XRD (GIXRD) setup can be employed to enhance the signal from the film and reduce the substrate contribution. Set the incidence angle (ω) to a small value (e.g., 0.5° - 2.0°).
 - Select the appropriate optics, such as parallel beam optics for thin film analysis.
- Data Acquisition:
 - Perform a 2θ scan over a range that covers the major diffraction peaks of all expected nickel silicide phases (e.g., 20° to 80°).[\[6\]](#)
 - Set the step size to a value that provides sufficient data points across each peak (e.g., 0.02°).
 - The counting time per step should be optimized to achieve a good signal-to-noise ratio.
- Data Analysis:
 - Identify the diffraction peaks in the obtained XRD pattern.
 - Compare the experimental peak positions (2θ values) with standard diffraction data from databases (e.g., JCPDS/ICDD) to identify the crystalline phases present.[\[7\]](#)

- The relative intensities of the diffraction peaks can provide information about the preferred crystallographic orientation (texture) of the film.
- The crystallite size can be estimated from the peak broadening using the Scherrer equation, after correcting for instrumental broadening.

Transmission Electron Microscopy (TEM) Analysis

Objective: To investigate the microstructure of the nickel silicide film, including grain size, film thickness, and the interface with the silicon substrate at high resolution.

Materials and Equipment:

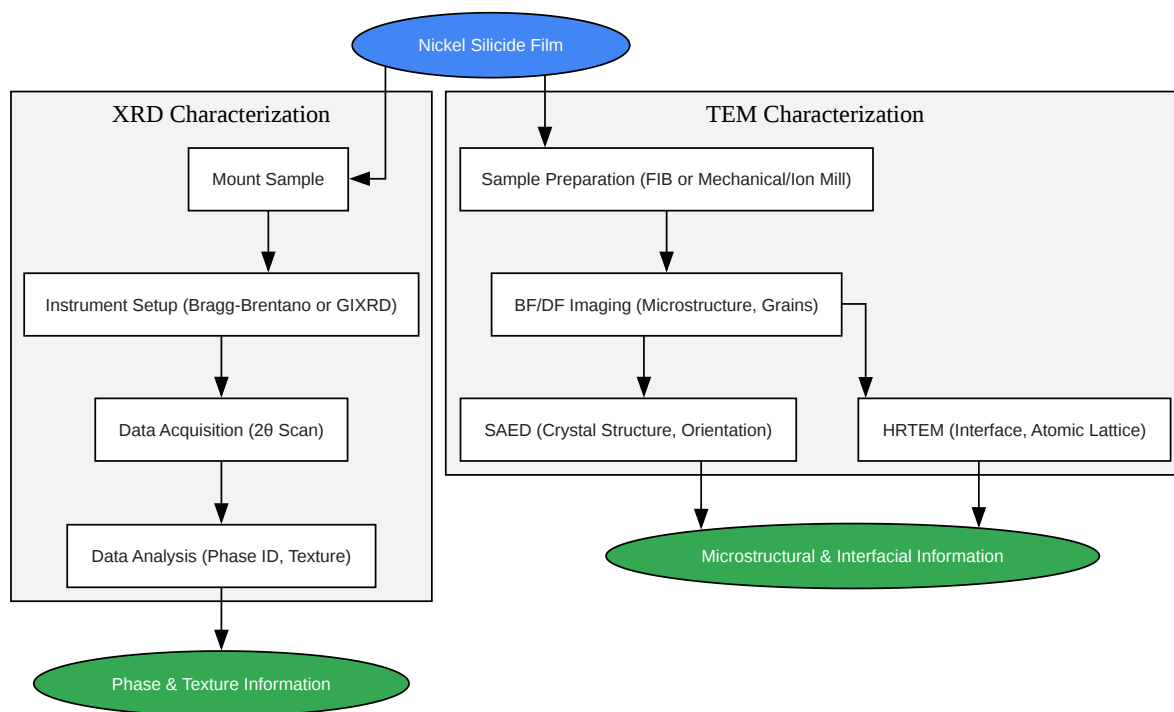
- Nickel silicide film on a silicon substrate
- Focused Ion Beam (FIB) or mechanical polishing and ion milling equipment for sample preparation
- Transmission Electron Microscope (TEM) with capabilities for bright-field/dark-field imaging, Selected Area Electron Diffraction (SAED), and High-Resolution TEM (HRTEM)
- TEM grids

Protocol:

- TEM Sample Preparation (Cross-sectional view):
 - Focused Ion Beam (FIB): This is a common technique for preparing site-specific cross-sectional TEM samples.[\[10\]](#)
 1. Deposit a protective layer (e.g., platinum) on the area of interest.
 2. Use a gallium ion beam to mill trenches on either side of the region of interest, creating a thin lamella.
 3. Lift out the lamella using a micromanipulator and attach it to a TEM grid.

4. Perform final thinning of the lamella with a low-energy ion beam to achieve electron transparency (<100 nm).
- Conventional Mechanical Polishing and Ion Milling:
 1. Glue two pieces of the sample face-to-face.
 2. Cut a thin slice and mechanically grind and polish it to a thickness of a few micrometers.
 3. Use an ion mill to further thin the sample to electron transparency.
 - TEM Imaging and Analysis:
 - Bright-Field (BF) and Dark-Field (DF) Imaging:
 - Acquire BF-TEM images to observe the overall microstructure, including grain boundaries, defects, and the film/substrate interface.[\[11\]](#)[\[12\]](#)
 - Use DF-TEM to highlight specific grains with a particular crystallographic orientation. This is achieved by selecting a specific diffraction spot in the diffraction pattern to form the image.
 - Selected Area Electron Diffraction (SAED):
 - Obtain SAED patterns from the film to determine its crystal structure and orientation.[\[13\]](#)
[\[14\]](#) A polycrystalline film will produce a ring pattern, while a single-crystal or highly textured film will show a spot pattern. The patterns can be indexed to identify the phases present.
 - High-Resolution TEM (HRTEM):
 - Perform HRTEM imaging of the nickel silicide/silicon interface to assess its sharpness, uniformity, and to observe the atomic lattice.[\[15\]](#)[\[16\]](#) This can reveal the presence of any interfacial layers or defects.

Visualizations



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- To cite this document: BenchChem. [Application Notes and Protocols: Characterization of Nickel Silicide Films using XRD and TEM]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084514#characterization-of-nickel-silicide-films-using-xrd-and-tem]

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